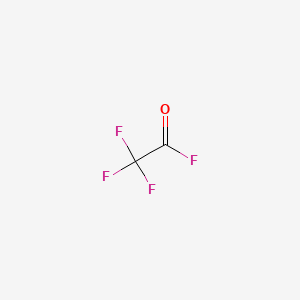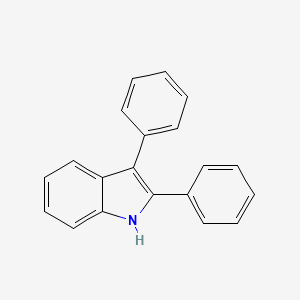
2,3-二苯基-1H-吲哚
描述
2,3-二苯基-1H-吲哚是一种有机化合物,属于吲哚类,吲哚类是杂环芳香族有机化合物。该化合物以两个苯基连接到吲哚核心的 2 位和 3 位为特征。
科学研究应用
作用机制
2,3-二苯基-1H-吲哚的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与各种受体和酶结合,调节它们的活性并导致特定的生物学效应。 例如,它可能抑制参与癌细胞增殖的某些酶,从而发挥抗癌作用 。 确切的分子靶标和途径可能因特定应用和环境而异。
类似化合物:
2,3-二甲基-1H-吲哚: 结构相似,但具有甲基而不是苯基。
2-苯基吲哚: 在 2 位只有一个苯基。
3-苯基吲哚: 在 3 位只有一个苯基.
独特性: 2,3-二苯基-1H-吲哚的独特性在于它具有两个苯基,与其他吲哚衍生物相比,这可以增强其稳定性和生物活性。
生化分析
Biochemical Properties
2,3-Diphenyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways . For instance, 2,3-Diphenyl-1H-indole can inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it can interact with proteins involved in cell signaling, leading to alterations in cellular functions .
Cellular Effects
The effects of 2,3-Diphenyl-1H-indole on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 2,3-Diphenyl-1H-indole can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2,3-Diphenyl-1H-indole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition . For instance, 2,3-Diphenyl-1H-indole can inhibit the activity of enzymes involved in the production of inflammatory mediators, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Diphenyl-1H-indole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2,3-Diphenyl-1H-indole can maintain its activity for extended periods under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to 2,3-Diphenyl-1H-indole has been associated with changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 2,3-Diphenyl-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2,3-Diphenyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the metabolism of other biomolecules by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit enzymes responsible for the production of inflammatory mediators, thereby reducing inflammation .
Transport and Distribution
The transport and distribution of 2,3-Diphenyl-1H-indole within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 2,3-Diphenyl-1H-indole can accumulate in specific tissues, where it exerts its effects on cellular function . The localization and accumulation of the compound are influenced by its interactions with cellular components .
Subcellular Localization
The subcellular localization of 2,3-Diphenyl-1H-indole is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 2,3-Diphenyl-1H-indole may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . The subcellular distribution of the compound is crucial for its ability to influence cellular processes .
准备方法
合成路线和反应条件: 2,3-二苯基-1H-吲哚的合成可以通过多种方法实现。一种常见的方法包括 2,3-二苯基腙的环化。该反应通常需要使用酸性或碱性催化剂和升高的温度来促进环化过程 。 另一种方法包括使用钯催化的交叉偶联反应,其中 2-溴-1,3-二苯基吲哚在特定条件下与苯硼酸偶联 .
工业生产方法: 2,3-二苯基-1H-吲哚的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型: 2,3-二苯基-1H-吲哚会经历各种化学反应,包括:
常用试剂和条件:
氧化: 高锰酸钾、三氧化铬和其他强氧化剂。
还原: 硼氢化钠、氢化铝锂和催化加氢。
取代: 亲电试剂如卤素、硝化剂和磺化剂。
主要形成的产物:
氧化: 醌类和其他氧化衍生物。
还原: 吲哚化合物的还原形式。
取代: 具有各种官能团的取代吲哚衍生物。
相似化合物的比较
2,3-Dimethyl-1H-indole: Similar in structure but with methyl groups instead of phenyl groups.
2-Phenylindole: Contains only one phenyl group at the 2-position.
3-Phenylindole: Contains only one phenyl group at the 3-position.
Uniqueness: 2,3-Diphenyl-1H-indole is unique due to the presence of two phenyl groups, which can enhance its stability and biological activity compared to other indole derivatives.
属性
IUPAC Name |
2,3-diphenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGKJNGSQQORRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188241 | |
| Record name | 2,3-Diphenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3469-20-3 | |
| Record name | 2,3-Diphenylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3469-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diphenyl-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Diphenylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diphenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-diphenyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



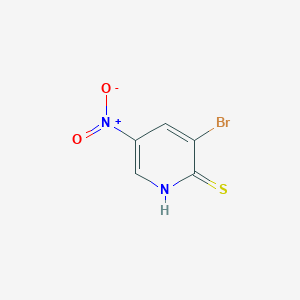
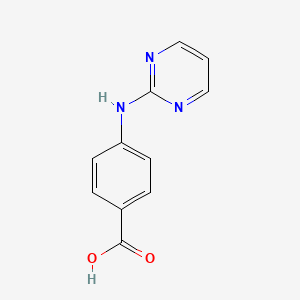
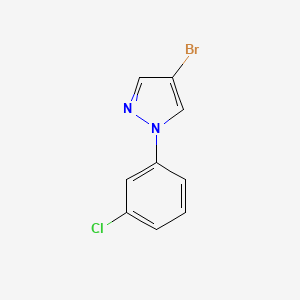
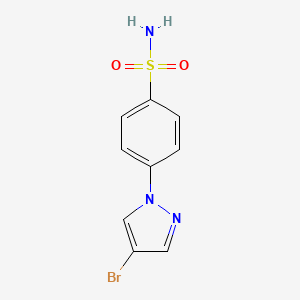
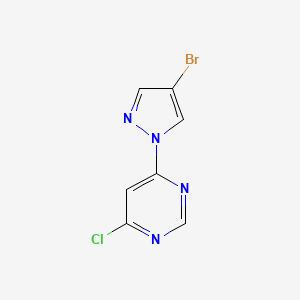

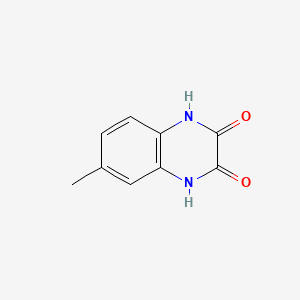
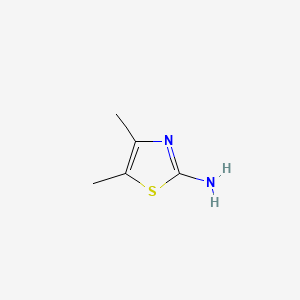

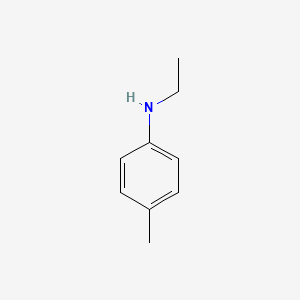
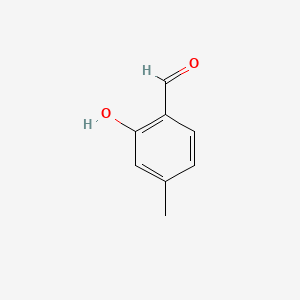
![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)
